Mercaptoacetic acid benzyl ester

Description

BenchChem offers high-quality Mercaptoacetic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mercaptoacetic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

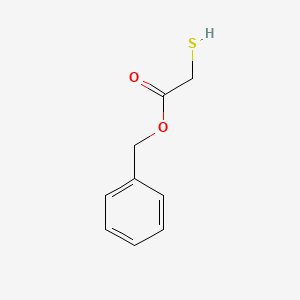

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-9(7-12)11-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCXSNIRIUQZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00330692 | |

| Record name | Mercaptoacetic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-63-3 | |

| Record name | Mercaptoacetic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 2-sulfanylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl mercaptoacetate synthesis pathways and mechanisms

An In-Depth Technical Guide to the Synthesis Pathways and Mechanisms of Benzyl Mercaptoacetate

Abstract

Benzyl mercaptoacetate (also known as benzyl 2-sulfanylacetate) is a versatile organic compound with the molecular formula C₉H₁₀O₂S.[1][2] As an ester of thioglycolic acid and benzyl alcohol, it incorporates both a thiol (-SH) and an ester functional group, making it a valuable intermediate in organic synthesis.[3] Its primary utility lies in its role as a protecting group for sulfhydryl moieties and as a key building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1] This guide provides a comprehensive exploration of the principal synthesis pathways for benzyl mercaptoacetate, detailing the underlying reaction mechanisms, step-by-step experimental protocols, and critical process considerations to ensure both high yield and purity.

Introduction: Chemical Profile and Significance

Benzyl mercaptoacetate is a colorless liquid characterized by a molecular weight of approximately 182.24 g/mol .[2][3] The presence of the thiol group imparts unique reactivity, allowing it to participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification.[3] This dual functionality is pivotal for its application in synthetic organic chemistry. Understanding the nuances of its synthesis is crucial for researchers who rely on this reagent for multi-step synthetic campaigns.

Key Physicochemical Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀O₂S | [1][2][4] |

| Molecular Weight | 182.24 g/mol | [2][4] |

| Boiling Point | 248 °C | [4] |

| Density | ~1.166 g/cm³ | [4] |

| Appearance | Colorless Liquid |[1][3] |

Primary Synthesis Pathways

Two predominant pathways are employed for the synthesis of benzyl mercaptoacetate. The selection of a specific pathway is often dictated by factors such as raw material availability and cost, desired scale, and equipment constraints.

Pathway A: Fischer Esterification of Thioglycolic Acid

This is the most direct and common method, involving the acid-catalyzed reaction between thioglycolic acid and benzyl alcohol.[3] The reaction is an equilibrium process, and strategic choices are necessary to drive it towards the product side.

Reaction: HSCH₂COOH + C₆H₅CH₂OH ⇌ C₆H₅CH₂OC(O)CH₂SH + H₂O

Causality and Mechanistic Insight: The Fischer esterification mechanism is initiated by the protonation of the carbonyl oxygen of thioglycolic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Deprotonation of this final intermediate regenerates the acid catalyst and yields the benzyl mercaptoacetate product. The removal of water, typically through azeotropic distillation (e.g., with toluene) or by operating under reflux, is critical to shift the equilibrium and achieve high conversion.

Caption: Sₙ2 Mechanism for Benzyl Mercaptoacetate Synthesis.

Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [4]

Protocol A: Fischer Esterification

-

Equipment Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, a magnetic stirrer, and a heating mantle.

-

Reagent Charging: To the flask, add thioglycolic acid (1.0 eq.), benzyl alcohol (1.1 eq.), and a suitable solvent for azeotropic water removal (e.g., toluene, ~2 mL per mmol of thioglycolic acid).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq.) or an acid ion-exchange resin. [5]4. Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue heating until no more water is collected, indicating the reaction is complete (typically 4-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted thioglycolic acid.

-

Wash with water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure benzyl mercaptoacetate.

Protocol B: Nucleophilic Substitution

-

Equipment Setup: A three-neck round-bottom flask equipped with a dropping funnel, a condenser, a magnetic stirrer, and a nitrogen inlet.

-

Thioglycolate Salt Preparation:

-

In the flask, dissolve thioglycolic acid (1.0 eq.) in a suitable solvent like ethanol or acetone.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide (1.0 eq.) in water or a suspension of sodium carbonate (0.5 eq.). Stir until a clear solution of sodium thioglycolate is formed.

-

-

Reaction:

-

Slowly add benzyl chloride (1.0 eq.) to the thioglycolate solution via the dropping funnel at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction by TLC or GC until the benzyl chloride is consumed (typically 2-4 hours).

-

-

Work-up:

-

Cool the mixture and filter to remove the precipitated sodium chloride.

-

Remove the bulk of the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter and concentrate the organic phase. Purify the resulting crude oil by vacuum distillation to obtain the final product.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway A: Fischer Esterification | Pathway B: Nucleophilic Substitution |

| Primary Reactants | Thioglycolic Acid, Benzyl Alcohol | Thioglycolic Acid, Base, Benzyl Chloride |

| Catalyst | Strong Acid (H₂SO₄) or Solid Acid Resin | None required (or Phase Transfer Catalyst) |

| Key Condition | Requires water removal (equilibrium) | Driven to completion |

| Byproducts | Water | Inorganic Salt (e.g., NaCl) |

| Advantages | Atom economical, uses less hazardous benzyl alcohol | Often faster, higher yielding, irreversible |

| Disadvantages | Equilibrium limited, requires heat/water removal | Uses lachrymatory benzyl chloride, generates salt waste |

Safety and Handling

Benzyl mercaptoacetate is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and eye irritation. [2]* Thioglycolic Acid: Corrosive, with a strong, unpleasant odor. Handle with extreme care.

-

Benzyl Chloride: Lachrymatory (tear-inducing) and a suspected carcinogen. Must be handled in a fume hood.

-

Handling: Always use appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a properly fitted lab coat. [4]Ensure all operations are conducted within a certified chemical fume hood to avoid inhalation of vapors. [4]In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention. [1][4]

Conclusion

The synthesis of benzyl mercaptoacetate can be reliably achieved through either Fischer esterification or nucleophilic substitution. The esterification route is classic and atom-economical but requires careful management of the reaction equilibrium. The substitution pathway offers a more direct and often higher-yielding route but involves the use of more hazardous benzyl chloride and generates salt byproducts. The choice of method will ultimately depend on the specific requirements of the laboratory or production facility, balancing factors of safety, cost, scale, and environmental impact. For both pathways, meticulous execution of the work-up and purification steps is paramount to obtaining a product of high purity suitable for demanding applications in research and development.

References

-

ChemBK. (2024). Mercaptoacetic acid benzyl ester. ChemBK. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 2-sulfanylacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Gasanov, A. G. (n.d.). CURRENT STATE OF RESEARCH IN THE FIELD OF SYNTHESIS AND RATIONAL APPLICATION OF THIOGLYCOLIC ACID ESTERS. Retrieved from [Link]

-

Hangzhou Better Chemtech Ltd. (2020, October 9). Preparation Method of Benzyl Acetate manufacture. Retrieved from [Link]

Sources

An In-depth Technical Guide to Benzyl 2-Sulfanylacetate (CAS 7383-63-3): Structural Characteristics, Reactivity, and Applications

This technical guide provides a comprehensive overview of Benzyl 2-Sulfanylacetate (CAS 7383-63-3), also known as Mercaptoacetic acid benzyl ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structural features, the chemical behavior dictated by its functional groups, and its utility in synthetic chemistry.

Molecular Identity and Physicochemical Properties

Benzyl 2-sulfanylacetate is an organosulfur compound that serves as a versatile reagent in organic synthesis. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Registry Number | 7383-63-3 | [1][2] |

| IUPAC Name | benzyl 2-sulfanylacetate | [3] |

| Synonyms | Benzyl 2-mercaptoacetate, Mercaptoacetic acid benzyl ester, Benzyloxycarbonylmethylmercaptan | [1][2] |

| Molecular Formula | C₉H₁₀O₂S | [1][3] |

| Molecular Weight | 182.24 g/mol | [1][3] |

| Appearance | Colorless liquid with a strong, characteristic thiol odor | [1][2] |

| Solubility | Soluble in many organic solvents such as ethanol, chloroform, and ether | [1][2] |

Structural Analysis and Functional Groups

The chemical reactivity and utility of Benzyl 2-sulfanylacetate are a direct consequence of its molecular architecture, which features three key functional groups: a thiol, an ester, and a benzyl group.[1]

-

Thiol (-SH) Group: The terminal thiol group is the most reactive site for many applications. The sulfur atom's high nucleophilicity makes it prone to react with a wide range of electrophiles. This reactivity is fundamental to its use as a synthetic building block.[2]

-

Ester (-COO-) Group: The ester linkage connects the mercaptoacetic acid core to the benzyl moiety. The carbonyl carbon (C=O) is electrophilic and susceptible to nucleophilic attack, enabling reactions like hydrolysis and transesterification.[3] The benzyl portion of the ester often functions as a protecting group for the carboxylic acid, which can be cleaved under specific conditions to reveal the free acid.[2]

-

Benzyl Group (C₆H₅CH₂-): This aromatic moiety confers hydrophobicity to the molecule. It also provides a site for potential π-π stacking interactions and can influence the molecule's overall stability and physical properties.[3]

Spectroscopic Characterization: A Validating System

The identity and purity of Benzyl 2-sulfanylacetate are routinely confirmed using spectroscopic methods. The data from these techniques provide a self-validating confirmation of the molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of Benzyl 2-sulfanylacetate displays characteristic absorption bands that correspond to its key functional groups. This technique is invaluable for quickly verifying the presence of these groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance | Source(s) |

| 2580-2575 | Thiol (-SH) | Stretch | Confirms the presence of the free thiol group. This peak is often weak but highly diagnostic. | [1] |

| 1755-1740 | Carbonyl (C=O) | Stretch | A strong absorption indicating the ester functional group. | [1][3] |

| 1155-1150 | C-O | Stretch | Corresponds to the single bond between the carbonyl carbon and the ether oxygen of the ester. | [1] |

| 3100-3000 | Aromatic C-H | Stretch | Indicates the C-H bonds of the benzene ring. | [4] |

| ~1600, ~1500 | Aromatic C=C | Stretch | Confirms the presence of the aromatic benzyl group. | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of each hydrogen atom in the molecule, allowing for unambiguous structural confirmation.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

~7.35 ppm (multiplet, 5H): Protons of the aromatic benzene ring.

-

~5.15 ppm (singlet, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

~3.25 ppm (doublet, 2H): Methylene protons (-CH₂-) adjacent to the sulfur atom.

-

~1.95 ppm (triplet, 1H): Thiol proton (-SH). The coupling to the adjacent CH₂ group results in a triplet.

Synthesis and Reactivity

Primary Synthetic Route: Fischer Esterification

The most common and direct method for synthesizing Benzyl 2-sulfanylacetate is through the Fischer esterification of thioglycolic acid with benzyl alcohol.[2][3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.

Experimental Protocol: Fischer Esterification

-

Charging the Reactor: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of thioglycolic acid and benzyl alcohol in a suitable solvent (e.g., toluene).[3]

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by tracking the amount of water collected or by using techniques like Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Key Chemical Reactions

The utility of Benzyl 2-sulfanylacetate stems from the distinct reactivity of its functional groups.

-

Thiol Group Reactions (Nucleophilic Substitution): The thiol group is highly nucleophilic and readily participates in S-alkylation and S-acylation reactions with various electrophiles. This makes it an excellent synthon for introducing the -SCH₂COO-benzyl moiety into larger molecules.[3]

-

Ester Group Reactions (Hydrolysis/Transesterification): The ester can be hydrolyzed under acidic or basic conditions to yield thioglycolic acid and benzyl alcohol.[3] It can also undergo transesterification in the presence of other alcohols.[3] The benzyl ester is particularly useful as it can be cleaved via hydrogenolysis, a mild condition that often leaves other functional groups intact.

Applications in Research and Development

Benzyl 2-sulfanylacetate is a valuable intermediate in several areas of chemical synthesis.

-

Thiol Protecting Group: It is widely used to introduce a protected thiol group into a molecule.[2] The benzyl ester can be selectively removed at a later synthetic stage to unmask the carboxylic acid.

-

Building Block for Heterocycles: The bifunctional nature of the molecule makes it a precursor for the synthesis of various sulfur-containing heterocyclic compounds.

-

Pharmaceutical and Agrochemical Synthesis: As an intermediate, it is employed in the synthesis of more complex molecules with potential biological activity, including insecticides and mildewcides.[2] While direct applications in drug development are not extensively documented, its role as a synthetic tool is significant for creating novel chemical entities. For instance, related mercapturic acid derivatives are studied as metabolites of various compounds.[5]

Safety and Handling

Benzyl 2-sulfanylacetate is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.[2][6]

-

In Case of Contact:

-

Storage: Store in a cool, dry place away from oxidizing agents, strong acids, and strong bases.[2]

Conclusion

Benzyl 2-sulfanylacetate (CAS 7383-63-3) is a molecule whose utility is defined by the interplay of its thiol, ester, and benzyl functional groups. A thorough understanding of its structural characteristics, confirmed through spectroscopic analysis, is key to exploiting its reactivity in organic synthesis. For researchers in drug discovery and chemical development, it serves as a valuable and versatile building block for the construction of complex molecular targets. Adherence to proper safety protocols is essential when handling this reactive compound.

References

-

ChemBK. (2024, April 10). Mercaptoacetic acid benzyl ester. Retrieved from [Link]

-

Chidgey, M. A., Kennedy, J. F., & Caldwell, J. (1986). Studies on benzyl acetate. II. Use of specific metabolic inhibitors to define the pathway leading to the formation of benzylmercapturic acid in the rat. Food and Chemical Toxicology, 24(12), 1267–1272. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. Mercaptoacetic acid benzyl ester (7383-63-3) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. Buy Mercaptoacetic acid benzyl ester | 7383-63-3 [smolecule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Studies on benzyl acetate. II. Use of specific metabolic inhibitors to define the pathway leading to the formation of benzylmercapturic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mercaptoacetic acid benzyl ester | 7383-63-3 [amp.chemicalbook.com]

Mercaptoacetic acid benzyl ester molecular weight and formula

An In-Depth Technical Guide to Mercaptoacetic Acid Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

Mercaptoacetic acid benzyl ester, also known by its systematic IUPAC name benzyl 2-sulfanylacetate, is an organosulfur compound that serves as a pivotal intermediate in advanced organic synthesis.[1] Characterized by the presence of a reactive thiol group, an ester linkage, and an aromatic benzyl moiety, this molecule offers a unique combination of chemical functionalities.[2] Its structure makes it particularly valuable in medicinal chemistry and drug development, where precise molecular architecture is paramount. This guide provides a comprehensive overview of its core properties, synthesis, and key applications, offering field-proven insights for laboratory professionals.

Part 1: Core Chemical and Physical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. Mercaptoacetic acid benzyl ester is a colorless liquid with a potent, characteristic odor associated with thiol compounds.[2][3] Its molecular structure is the key to its utility, consisting of a benzyl group esterified with mercaptoacetic acid.

The fundamental identifiers and properties of mercaptoacetic acid benzyl ester are summarized below for quick reference.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂S | [1][2][3][4][5] |

| Molecular Weight | 182.24 g/mol | [1][2][3][4][5] |

| CAS Number | 7383-63-3 | [1][2][4] |

| IUPAC Name | benzyl 2-sulfanylacetate | [1] |

| Appearance | Colorless transparent liquid | [3][4] |

| Density | 1.160 - 1.190 g/cm³ | [3][4] |

| Boiling Point | ~248 °C | [3] |

| Solubility | Soluble in organic solvents (ethanol, chloroform, ether) | [2][3] |

Molecular Structure Visualization

The spatial arrangement of the functional groups dictates the molecule's reactivity. The thiol group is a potent nucleophile, the ester is susceptible to hydrolysis, and the benzyl group provides steric bulk and can be involved in various aromatic reactions.

Caption: Chemical structure of Mercaptoacetic acid benzyl ester.

Part 2: Synthesis and Mechanistic Insights

The most prevalent laboratory and industrial synthesis of mercaptoacetic acid benzyl ester is the Fischer esterification of thioglycolic acid with benzyl alcohol.[1][3] This reaction is typically catalyzed by a strong acid, which serves a critical role in activating the carbonyl group of the carboxylic acid.

Mechanism of Synthesis

The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of thioglycolic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product and regenerate the acid catalyst.

Caption: Fischer esterification workflow for synthesis.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating system for synthesizing mercaptoacetic acid benzyl ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product purity is verified through standard analytical techniques.

Materials:

-

Thioglycolic acid

-

Benzyl alcohol

-

Sulfuric acid (concentrated)

-

Toluene

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask, condenser, heating mantle, separatory funnel

Procedure:

-

Setup: Assemble a Dean-Stark apparatus with a 250 mL round-bottom flask and a reflux condenser.

-

Charging the Flask: To the flask, add thioglycolic acid (1.0 eq), benzyl alcohol (1.1 eq), and toluene (as a solvent to facilitate water removal).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.02 eq) to the mixture.

-

Reflux: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards the product. The reaction is typically complete within 3-5 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting material (thioglycolic acid) is consumed.

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure mercaptoacetic acid benzyl ester as a colorless liquid.

Part 3: Applications in Research and Development

The unique trifunctional structure of this ester makes it a versatile tool, particularly in the synthesis of complex organic molecules.

Thiol-Protecting Group Chemistry

In multi-step synthesis, a free thiol group is often too reactive and can interfere with subsequent chemical transformations. The benzyl ester of mercaptoacetic acid can be used to introduce a protected thiol. The ester itself is relatively stable but can be cleaved under specific conditions to liberate the free thiol at the desired stage of a synthetic pathway. This strategic protection and deprotection is fundamental in peptide synthesis and the development of thiol-containing drug candidates.

Intermediate in Drug Synthesis

Mercaptoacetic acid benzyl ester is a key building block for more complex molecules with potential therapeutic activity. For instance, it has been utilized in the synthesis of substituted (E)-styryl benzyl sulfones and as a precursor for multi-kinase inhibitors, which are a class of targeted cancer therapies.[2] Its patent history underscores its relevance in ongoing industrial and pharmaceutical research.[2]

Caption: Key application areas for the title compound.

Part 4: Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that scientific advancement cannot come at the expense of safety. Mercaptoacetic acid benzyl ester is an irritant and corrosive compound.[3]

-

Hazard Summary: It is harmful if swallowed, inhaled, or comes into contact with skin.[6] It is known to cause serious skin and eye irritation and may cause respiratory irritation.[3][6]

-

Handling: Always handle this chemical inside a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Conclusion

Mercaptoacetic acid benzyl ester, with a molecular formula of C₉H₁₀O₂S and a molecular weight of 182.24 g/mol , is more than just a simple chemical.[1][2][3][4][5] It is a highly versatile and enabling tool for the research and drug development community. Its value lies in the strategic combination of a reactive thiol, a stable ester, and a benzyl group, allowing for its use in complex synthetic routes. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the laboratory.

References

- Mercaptoacetic acid benzyl ester - 7383-63-3 - Vulcanchem.

- Buy Mercaptoacetic acid benzyl ester | 7383-63-3 - Smolecule.

- Mercaptoacetic Acid Benzyl Ester CAS 7383-63-3 - Haihang Industry.

- Mercaptoacetic acid benzyl ester - ChemBK.

- Mercaptoacetic acid benzyl ester 7383-63-3 wiki - Guidechem.

- Benzyl 2-sulfanylacet

Sources

- 1. Buy Mercaptoacetic acid benzyl ester | 7383-63-3 [smolecule.com]

- 2. Mercaptoacetic acid benzyl ester (7383-63-3) for sale [vulcanchem.com]

- 3. chembk.com [chembk.com]

- 4. haihangchem.com [haihangchem.com]

- 5. guidechem.com [guidechem.com]

- 6. Benzyl 2-sulfanylacetate | C9H10O2S | CID 431757 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to the Research Applications of Benzyl 2-Sulfanylacetate

Abstract

Benzyl 2-sulfanylacetate, a seemingly unassuming organosulfur compound, holds significant potential as a versatile building block and protecting group in modern chemical research. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core properties, synthesis, and, most importantly, its multifaceted research applications. We will delve into its pivotal role in peptide synthesis as an efficient precursor for S-benzyl cysteine, offering detailed, field-proven protocols for both its introduction and strategic removal. Beyond this classical application, this guide will illuminate its emerging potential in the synthesis of novel thioethers and sulfur-containing heterocyclic scaffolds. Through a synthesis of technical accuracy and practical insights, this document aims to equip researchers with the knowledge to harness the full potential of benzyl 2-sulfanylacetate in their synthetic endeavors.

Core Properties and Synthesis of Benzyl 2-Sulfanylacetate

Benzyl 2-sulfanylacetate, also known by its IUPAC name benzyl 2-sulfanylacetate, is an ester of thioglycolic acid and benzyl alcohol.[1][2] Its structure is characterized by a reactive thiol (-SH) group and a benzyl ester moiety, which imparts specific chemical properties that are central to its applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of benzyl 2-sulfanylacetate is fundamental to its effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 7383-63-3 | [2][3] |

| Molecular Formula | C₉H₁₀O₂S | [1][2] |

| Molecular Weight | 182.24 g/mol | [1][2] |

| Boiling Point | 248 °C | [4] |

| Density | 1.166 ± 0.06 g/cm³ | [4] |

| pKa (predicted) | 7.94 ± 0.10 | [3] |

Synthesis of Benzyl 2-Sulfanylacetate

The most common and straightforward method for the synthesis of benzyl 2-sulfanylacetate is the Fischer esterification of thioglycolic acid with benzyl alcohol.[3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by the removal of water.

Reaction Scheme:

Caption: Fischer Esterification for Benzyl 2-Sulfanylacetate Synthesis.

Experimental Protocol: Synthesis of Benzyl 2-Sulfanylacetate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add thioglycolic acid (1.0 eq.), benzyl alcohol (1.1 eq.), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq.).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure benzyl 2-sulfanylacetate.

Application in Peptide Synthesis: A Reliable Precursor for S-Benzyl Cysteine

The primary and most well-established application of benzyl 2-sulfanylacetate is in peptide synthesis, where it serves as a convenient and efficient reagent for the introduction of the S-benzyl protecting group onto cysteine residues. The resulting S-benzyl cysteine is a stable derivative that is compatible with both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies, although its removal requires specific deprotection conditions.

Synthesis of S-Benzyl-L-Cysteine

The synthesis of S-benzyl-L-cysteine from L-cysteine can be readily achieved through a nucleophilic substitution reaction. While benzyl halides are commonly used, benzyl 2-sulfanylacetate offers a less lachrymatory alternative. The reaction proceeds via the deprotonation of the thiol group of cysteine to form a thiolate, which then attacks the benzylic carbon of the reagent. Although a direct protocol using benzyl 2-sulfanylacetate is not widely published, the following protocol, adapted from the use of benzyl chloride, is effective and illustrates the chemical principles.

Reaction Workflow: S-Benzylation of L-Cysteine

Caption: Workflow for the Synthesis of S-Benzyl-L-Cysteine.

Experimental Protocol: Synthesis of S-Benzyl-L-Cysteine

-

Dissolution of Cysteine: Dissolve L-cysteine (1.0 eq.) in a 2 M aqueous solution of sodium hydroxide at room temperature with stirring.

-

Addition of Benzylating Agent: Slowly add benzyl 2-sulfanylacetate (1.1 eq.) to the cysteine solution.

-

Reaction: Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting cysteine is consumed.

-

Precipitation: Cool the reaction mixture in an ice bath and acidify to pH 5-6 with glacial acetic acid. A white precipitate of S-benzyl-L-cysteine will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and ethanol to remove impurities.

-

Drying: Dry the purified S-benzyl-L-cysteine under vacuum to a constant weight.

Deprotection of the S-Benzyl Group in Peptides

The removal of the S-benzyl group is a critical step in the synthesis of cysteine-containing peptides. The choice of deprotection method depends on the overall synthetic strategy and the presence of other sensitive functional groups in the peptide.

For many years, the standard method for cleaving the S-benzyl group was reduction with sodium in liquid ammonia.[2] This method is highly effective but requires specialized equipment and careful handling of hazardous reagents. The reaction proceeds via a single-electron transfer from sodium to the aromatic ring, leading to the cleavage of the carbon-sulfur bond.

Causality of Experimental Choices: The use of liquid ammonia provides a solvent that can dissolve both the peptide and sodium, creating a homogeneous reaction medium. The deep blue color of the solvated electrons serves as a visual indicator of excess sodium. However, over-reduction can lead to side reactions, such as cleavage of peptide bonds.[2] Therefore, the reaction is typically quenched with a proton source like ammonium chloride upon the persistence of a faint blue color.

In modern peptide synthesis, particularly with acid-sensitive resins and protecting groups, strong acidolysis is the preferred method for global deprotection, including the cleavage of the S-benzyl group. However, the benzyl cation generated during acid cleavage is a potent electrophile that can lead to the re-alkylation of the deprotected cysteine thiol or other nucleophilic residues like tryptophan.[3]

Mechanism of S-Alkylation Side Reaction

Caption: S-Alkylation Side Reaction during Acidolytic Deprotection.

To prevent this and other side reactions, "cleavage cocktails" containing trifluoroacetic acid (TFA) and a mixture of scavengers are employed.

Experimental Protocol: TFA-Mediated Deprotection of S-Benzyl Cysteine

-

Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) and then dry it under a stream of nitrogen.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for S-benzyl cleavage is TFA/thioanisole/water/ethanedithiol (EDT) (e.g., 90:5:3:2 v/v).

-

Thioanisole: Acts as a "soft" nucleophile to trap the benzyl cations.

-

Water: Suppresses tert-butylation of tryptophan.

-

EDT: Reduces any oxidized species and can also act as a scavenger.

-

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation and Purification: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and then dry it. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Emerging Applications of Benzyl 2-Sulfanylacetate

While its role in peptide synthesis is well-documented, the reactivity of the thiol group in benzyl 2-sulfanylacetate opens up possibilities for its use in other areas of organic synthesis.

Synthesis of Thioethers

The nucleophilic thiol group of benzyl 2-sulfanylacetate can readily participate in nucleophilic substitution reactions with haloalkanes and other electrophiles to form a variety of thioethers.[1] This provides a straightforward route to molecules containing a benzyl ester-protected carboxymethyl thioether moiety. The ester can be subsequently hydrolyzed or transesterified to further elaborate the structure.

General Reaction Scheme for Thioether Synthesis

Caption: Thioether Synthesis via Nucleophilic Substitution.

Precursor for Sulfur-Containing Heterocycles

Benzyl 2-sulfanylacetate can serve as a sulfur-containing building block for the synthesis of various heterocyclic compounds.[1][4] For instance, it can be envisioned to react with dicarbonyl compounds or other bifunctional electrophiles to construct thiazole, thiophene, or other sulfur-containing ring systems. The benzyl ester group can be retained as a handle for further functionalization or removed at a later stage of the synthesis.

Conclusion

Benzyl 2-sulfanylacetate is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its primary application as a precursor for S-benzyl cysteine in peptide synthesis is well-established, with robust protocols for both its introduction and cleavage. The strategic choice between classical reductive deprotection and modern acidolytic methods with scavenger cocktails allows for its integration into a wide range of synthetic strategies. Furthermore, the inherent reactivity of its thiol group suggests a broader, yet to be fully explored, potential in the synthesis of diverse thioethers and sulfur-containing heterocycles. As the demand for complex synthetic molecules in drug discovery and materials science continues to grow, a thorough understanding of the chemistry and applications of foundational building blocks like benzyl 2-sulfanylacetate will remain indispensable.

References

-

PubChem. Benzyl 2-sulfanylacetate. Available at: [Link]

-

ChemBK. Mercaptoacetic acid benzyl ester. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 3. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Molecular Profile and Significance of Benzyl 2-mercaptoacetate

An In-depth Technical Guide to the Organic Solvent Solubility of Benzyl 2-mercaptoacetate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and determining the solubility of Benzyl 2-mercaptoacetate (B2MA) in organic solvents. Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings of B2MA's solubility profile and presents robust, field-proven methodologies for its empirical determination.

Benzyl 2-mercaptoacetate (CAS No. 7383-63-3), also known as Benzyl thioglycolate, is an organosulfur compound with the molecular formula C₉H₁₀O₂S.[1] It presents as a colorless liquid with a molecular weight of 182.24 g/mol .[2] The molecule's structure is characterized by a benzyl group attached via an ester linkage to a mercaptoacetic acid backbone, featuring a reactive thiol (–SH) group.[3] This unique combination of a bulky, nonpolar benzyl moiety and polar ester and thiol functionalities imparts a versatile character to the molecule, making it a valuable intermediate in various fields.

In organic synthesis, B2MA is widely utilized as a protecting group for the highly nucleophilic thiol functional group, preventing unwanted side reactions during complex molecular assembly.[3][4] For drug development professionals, its structural motifs are of interest for creating novel therapeutic agents, and understanding its solubility is a critical first step in formulation, purification, and process chemistry.[5][6] This guide provides the necessary theoretical and practical tools to systematically evaluate its behavior in various organic media.

Table 1: Physicochemical Properties of Benzyl 2-mercaptoacetate

| Property | Value | Source(s) |

| CAS Number | 7383-63-3 | [1][4] |

| Molecular Formula | C₉H₁₀O₂S | [1][2] |

| Molecular Weight | 182.24 g/mol | [1][2] |

| Density (Predicted) | 1.166 ± 0.06 g/cm³ | [2][4] |

| Boiling Point | 248 °C | [2][4] |

| pKa (Predicted) | 7.94 ± 0.10 | [4] |

| Appearance | Colorless liquid | [3] |

Theoretical Principles: Predicting Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[7] The molecular structure of Benzyl 2-mercaptoacetate offers a classic case of mixed polarity, which dictates its solubility profile.

-

Nonpolar Character : The benzyl group (C₆H₅CH₂–) is aromatic and hydrophobic, contributing significant van der Waals forces. This region of the molecule favors interaction with nonpolar, aprotic solvents (e.g., hexane, toluene).

-

Polar Character : The ester group (–C(=O)O–) and the thiol group (–SH) introduce polarity. The ester group can act as a hydrogen bond acceptor, while the thiol group is a weak hydrogen bond donor. These features promote solubility in polar solvents (e.g., alcohols, ketones).

Therefore, B2MA is anticipated to have broad solubility in solvents of intermediate polarity and good solubility in many common organic solvents, including ethanol, chloroform, and diethyl ether.[3][5] However, its solubility is expected to be limited in highly polar solvents like water, due to the dominant hydrophobic nature of the benzyl group, and in very nonpolar solvents like hexane, which cannot effectively solvate the polar ester and thiol functionalities.[5]

Experimental Determination of Solubility: A Validated Approach

Accurate solubility data is generated through systematic experimental work. The following sections detail a two-phase approach, beginning with a qualitative assessment to rapidly screen solvents, followed by a rigorous quantitative method to obtain precise solubility values.

Phase 1: Qualitative Solubility Assessment Workflow

This initial screening provides a rapid and cost-effective method for classifying B2MA as soluble, partially soluble, or insoluble across a range of representative organic solvents. The protocol is designed to be self-validating by testing across a spectrum of polarities.

-

Preparation : Dispense 1 mL of the selected organic solvent into a clean, dry 4 mL glass vial.

-

Initial Addition : Add approximately 20 µL (a single drop from a standard glass pipette) of Benzyl 2-mercaptoacetate to the solvent.

-

Mixing : Cap the vial and vortex vigorously for 60 seconds at room temperature (approx. 25 °C).

-

Observation : Visually inspect the solution against a contrasting background.

-

Soluble (S) : The solution is clear and homogenous with no visible droplets or cloudiness.

-

Partially Soluble (PS) : The solution appears cloudy, or distinct droplets persist but are reduced in size.

-

Insoluble (I) : The B2MA forms a separate layer or remains as distinct, undissolved droplets.[7]

-

-

Incremental Addition (if Soluble) : If the initial drop dissolved, add an additional 80 µL of B2MA (for a total of 100 µL, or ~10% v/v) and repeat steps 3 and 4. This helps differentiate between high and moderate solubility.

-

Record : Log the observations in a structured table.

The choice of solvents should be systematic, covering the full spectrum of polarities and hydrogen bonding capabilities. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for qualitative solubility screening of B2MA.

Phase 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[8] It involves saturating a solvent with the solute over a defined period and then quantifying the concentration in the supernatant. The causality is clear: by ensuring excess solute and allowing sufficient time for equilibrium, the measured concentration represents the true solubility limit at that temperature.

-

System Preparation : Add an excess amount of Benzyl 2-mercaptoacetate to a known volume of the chosen solvent in a sealed, screw-cap vial. "Excess" means enough solute is added so that a visible amount remains undissolved after equilibrium is reached. A starting point of 200 mg of B2MA per 1 mL of solvent is recommended.

-

Equilibration : Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can validate the minimum time required.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the excess solute to settle.[8]

-

Sample Withdrawal : Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid disturbing the settled solute, insert the pipette tip just below the liquid surface.

-

Filtration : Immediately filter the withdrawn sample through a 0.45 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean vial. This step is critical to remove any microscopic, undissolved particles.

-

Dilution : Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the precise concentration. A standard calibration curve must be prepared using known concentrations of B2MA.

-

Calculation : Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: Step-by-step workflow for the shake-flask solubility method.

Data Presentation and Practical Implications

The quantitative data should be compiled into a comprehensive table for easy comparison and interpretation.

Table 2: Solubility of Benzyl 2-mercaptoacetate in Common Organic Solvents at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | Known to be soluble[3] |

| Chloroform | Polar Aprotic | [Experimental Value] | [Calculated Value] | Known to be soluble[3] |

| Diethyl Ether | Polar Aprotic | [Experimental Value] | [Calculated Value] | Known to be soluble[5] |

| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] | |

| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] | |

| Toluene | Nonpolar Aprotic | [Experimental Value] | [Calculated Value] | |

| n-Hexane | Nonpolar Aprotic | [Experimental Value] | [Calculated Value] | Expected to be low |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | |

| Water | Polar Protic | [Experimental Value] | [Calculated Value] | Expected to be very low[5] |

Implications for Researchers:

-

Reaction Chemistry : High solubility in a reaction solvent ensures a homogenous reaction medium, potentially increasing reaction rates and yields.

-

Purification : Solubility differences between solvents are the basis for crystallization. A solvent in which B2MA is highly soluble when hot but poorly soluble when cold is an ideal candidate for recrystallization.

-

Drug Formulation : For pharmaceutical applications, solubility in biocompatible solvents or solvent systems is a primary determinant of feasibility for liquid formulations.[5]

-

Chromatography : Understanding solubility helps in selecting the mobile phase for chromatographic purification, ensuring the compound fully dissolves and interacts appropriately with the stationary phase.

Safety and Handling Precautions

Benzyl 2-mercaptoacetate is a hazardous chemical that requires careful handling in a well-ventilated area, preferably a fume hood.

-

Hazards : Harmful if swallowed, inhaled, or in contact with skin.[2] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE) : Always wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]

-

Handling : Avoid breathing vapors or mist. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[2]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents, strong acids, and strong bases.[4]

Conclusion

While Benzyl 2-mercaptoacetate is generally described as soluble in common organic solvents, this guide provides the necessary framework for moving beyond qualitative statements to rigorous, quantitative assessment. By combining a theoretical understanding of its molecular structure with validated experimental protocols, researchers can generate the precise solubility data required for successful synthesis, purification, and formulation. The methodologies detailed herein are designed to ensure scientific integrity and produce reliable, reproducible results critical for advancing research and development objectives.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 20, 2026.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved January 20, 2026, from [Link]

-

ChemBK. (2024, April 10). Mercaptoacetic acid benzyl ester. Retrieved January 20, 2026, from [Link]

-

Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 20, 2026, from [Link]

- University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 20, 2026.

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved January 20, 2026, from [Link]

- TCI Chemicals. (2025, May 21).

- Thermo Fisher Scientific. (2025, September 23).

-

ChemBK. (2024, April 9). benzyl glycolate. Retrieved January 20, 2026, from [Link]

-

Fisher Scientific. (2024, March 6). SAFETY DATA SHEET - Benzyl acetate. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Benzyl 2-sulfanylacetate. Retrieved January 20, 2026, from [Link]

- PubMed Central. (n.d.). Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer. Retrieved January 20, 2026.

- European Commission. (2013, November 11). OPINION ON Thioglycolic acid and its salts (TGA). Retrieved January 20, 2026.

-

NCBI. (n.d.). Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved January 20, 2026, from [Link]

Sources

- 1. Benzyl 2-sulfanylacetate | C9H10O2S | CID 431757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mercaptoacetic acid benzyl ester | 7383-63-3 [amp.chemicalbook.com]

- 3. Mercaptoacetic acid benzyl ester (7383-63-3) for sale [vulcanchem.com]

- 4. chembk.com [chembk.com]

- 5. Buy Mercaptoacetic acid benzyl ester | 7383-63-3 [smolecule.com]

- 6. Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. quora.com [quora.com]

An In-Depth Technical Guide to the Stability and Storage of Mercaptoacetic Acid Benzyl Ester

Abstract

This technical guide provides a comprehensive overview of the chemical stability and optimal storage conditions for mercaptoacetic acid benzyl ester (also known as benzyl thioglycolate). Designed for researchers, scientists, and professionals in drug development, this document delves into the intrinsic chemical liabilities of the molecule, outlines its primary degradation pathways—oxidation, hydrolysis, and photodegradation—and offers field-proven strategies for mitigating these risks. By grounding our recommendations in fundamental chemical principles and established analytical methodologies, this guide serves as an essential resource for ensuring the integrity and reliability of mercaptoacetic acid benzyl ester in research and development settings. Detailed protocols for conducting forced degradation studies and a stability-indicating HPLC-UV method are provided to empower users to generate robust, self-validating stability data.

Introduction: Understanding the Molecule

Mercaptoacetic acid benzyl ester is a bifunctional organic compound featuring a thiol (-SH) group and a benzyl ester (-COOCH₂Ph). Its chemical structure dictates its reactivity and, consequently, its stability profile. The thiol group is a potent nucleophile and is readily susceptible to oxidation, while the ester linkage is prone to hydrolysis under both acidic and basic conditions.[1] This inherent reactivity makes proper handling and storage critical to maintaining the compound's purity and integrity.

This guide will systematically explore the factors that influence the stability of mercaptoacetic acid benzyl ester and provide actionable recommendations for its storage and handling.

Table 1: Physicochemical Properties of Mercaptoacetic Acid Benzyl Ester

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₀O₂S | [2][3] |

| Molecular Weight | 182.24 g/mol | [2][3] |

| Appearance | Colorless liquid | [2] |

| Odor | Strong, characteristic of thiols | [1] |

| Boiling Point | ~230-248 °C | [2][3] |

| Solubility | Soluble in many organic solvents (e.g., ethanol, chloroform, ether) | [2] |

Chemical Stability and Degradation Pathways

The stability of mercaptoacetic acid benzyl ester is primarily influenced by three degradation pathways: oxidation, hydrolysis, and photodegradation. Understanding these mechanisms is fundamental to establishing effective storage and handling protocols.

Oxidative Degradation

The thiol group is the most labile functionality in the molecule and is readily oxidized, particularly in the presence of air (oxygen). The primary oxidation product is the corresponding disulfide, formed by the coupling of two molecules of the thiol. Further oxidation can lead to the formation of sulfoxides and sulfonic acids.[1] This process is often catalyzed by trace metal ions and can be accelerated by exposure to light and elevated temperatures.

Caption: Oxidative degradation pathway of mercaptoacetic acid benzyl ester.

To mitigate oxidative degradation, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in tightly sealed containers.

Hydrolytic Degradation

The ester linkage in mercaptoacetic acid benzyl ester is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[3] This reaction cleaves the ester bond to yield thioglycolic acid and benzyl alcohol. The rate of hydrolysis is significantly influenced by pH and temperature.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to the carboxylate and benzyl alcohol.

Caption: Hydrolytic degradation pathways of mercaptoacetic acid benzyl ester.

To prevent hydrolysis, it is essential to protect the compound from moisture and to avoid contact with strong acids and bases.[2]

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical degradation of mercaptoacetic acid benzyl ester. While specific studies on the benzyl ester are limited, research on related thioglycolate esters, such as methyl thioglycolate, has shown that photodegradation can lead to the formation of elemental sulfur and sulfate. This process is often initiated by the absorption of light by the thiol group, leading to the formation of reactive radical species.

To prevent photodegradation, the compound should always be stored in amber or opaque containers that block UV and visible light.[4]

Recommended Storage and Handling Conditions

Based on the chemical liabilities of mercaptoacetic acid benzyl ester, the following storage and handling conditions are recommended to ensure its long-term stability:

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Reduces the rate of all degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidative degradation of the thiol group. |

| Container | Use amber glass or other opaque, tightly sealed containers. | Protects from light to prevent photodegradation and from air and moisture to prevent oxidation and hydrolysis.[2] |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2] | These substances can catalyze degradation reactions. |

| Handling | Handle in a well-ventilated area, preferably under an inert atmosphere. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | Minimizes exposure to air and moisture and ensures personnel safety. |

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of mercaptoacetic acid benzyl ester for its intended application, it is essential to perform stability studies. The following protocols are provided as a framework for conducting forced degradation studies and for developing a stability-indicating analytical method.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and to develop a stability-indicating analytical method.[5] The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[6][7]

Objective: To identify the degradation products of mercaptoacetic acid benzyl ester under various stress conditions.

Materials:

-

Mercaptoacetic acid benzyl ester

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of mercaptoacetic acid benzyl ester in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60 °C for 8 hours.

-

Neutralize the samples with an appropriate amount of NaOH before analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60 °C for 8 hours.

-

Neutralize the samples with an appropriate amount of HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

-

Thermal Degradation:

-

Place a solid sample of mercaptoacetic acid benzyl ester in an oven at 80 °C for 48 hours.

-

Dissolve the stressed sample in a suitable solvent for analysis.

-

-

Photodegradation:

-

Expose a solution of mercaptoacetic acid benzyl ester (in a quartz cuvette or other transparent container) to a light source in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[6][8]

-

Simultaneously, keep a control sample, protected from light, under the same temperature conditions.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC-UV method described below.

Caption: Workflow for the forced degradation study of mercaptoacetic acid benzyl ester.

Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance and the formation of its degradation products.[9]

Objective: To develop an HPLC-UV method for the separation and quantification of mercaptoacetic acid benzyl ester and its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Starting Point for Method Development):

| Parameter | Condition |

| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |

| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method Validation:

The developed method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks in the chromatograms of the forced degradation samples.

Conclusion

The stability of mercaptoacetic acid benzyl ester is a critical factor for its successful application in research and development. This technical guide has elucidated the primary degradation pathways—oxidation, hydrolysis, and photodegradation—and provided a comprehensive set of recommendations for its storage and handling. By implementing these strategies and utilizing the provided experimental protocols, researchers can ensure the integrity and reliability of this important chemical intermediate. The principles and methodologies outlined herein provide a robust framework for establishing a self-validating system for the stability assessment of mercaptoacetic acid benzyl ester.

References

-

ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. 1996.

-

Baalbaki, S. et al. Photodegradation of methyl thioglycolate particles as a proxy for organosulphur containing droplets. Physical Chemistry Chemical Physics. 2017.

-

ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003.

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

-

MedCrave. Forced Degradation Studies. Journal of Analytical and Pharmaceutical Research. 2016.

-

Vulcanchem. Mercaptoacetic acid benzyl ester - 7383-63-3.

-

Smolecule. Buy Mercaptoacetic acid benzyl ester | 7383-63-3.

-

ChemBK. Mercaptoacetic acid benzyl ester.

-

Ataman Kimya. MERCAPTOACETIC ACID (THIOGLYCOLIC ACID).

-

PubChem. Thioglycolic acid.

-

Q1 Scientific. Photostability testing theory and practice. 2021.

-

ResearchGate. Stability indicating RP-HPLC method for estimation of Thiocolchicoside in capsule dosage forms. 2012.

-

PubMed. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. 1990.

-

ChemicalBook. Mercaptoacetic acid benzyl ester | 7383-63-3.

-

ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2025.

-

IJSDR. Force Degradation for Pharmaceuticals: A Review. 2022.

-

Waters. Utilizing UPLC/MS for Conducting Forced Degradation Studies.

-

Journal of Applied Pharmaceutical Science. Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. 2013.

-

Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. 2012.

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.

-

Smolecule. Buy Mercaptoacetic acid benzyl ester | 7383-63-3.

-

SciSpace. The mechanism of the hydrolysis of benzyl chloride.

-

RSC Publishing. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters.

-

ResearchGate. Stability indicating RP-HPLC method for estimation of Thiocolchicoside in capsule dosage forms.

Sources

- 1. Mercaptoacetic acid benzyl ester (7383-63-3) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. Buy Mercaptoacetic acid benzyl ester | 7383-63-3 [smolecule.com]

- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. ijsdr.org [ijsdr.org]

- 8. q1scientific.com [q1scientific.com]

- 9. researchgate.net [researchgate.net]

Safety and handling precautions for benzyl mercaptoacetate

An In-Depth Technical Guide to the Safe Handling of Benzyl Mercaptoacetate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for benzyl mercaptoacetate (CAS 7383-63-3). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind safety measures, ensuring a self-validating system of laboratory practice.

Compound Profile and Application Context

Benzyl mercaptoacetate, also known as benzyl thioglycolate, is an organic compound frequently utilized in synthetic chemistry.[1][2] Its primary role is often as a protecting group for sulfhydryl (-SH) moieties or as a building block in the synthesis of more complex molecules.[3][4] Applications can be found in the pharmaceutical, cosmetic, and material science industries.[4] While invaluable, its chemical structure—containing a thiol group and a benzyl ester—necessitates a robust understanding of its hazard profile to ensure safe handling.

Hazard Identification and Risk Profile

Benzyl mercaptoacetate is classified as a hazardous substance. A thorough understanding of its risk profile is the foundation of safe laboratory practice. The compound is a colorless liquid with a characteristic strong, unpleasant odor.[3][4]

According to the Globally Harmonized System (GHS), benzyl mercaptoacetate presents the following hazards:

The designated GHS signal word is Warning .[1][5] These classifications demand stringent controls to prevent exposure through all potential routes: inhalation, dermal contact, eye contact, and ingestion.

Physicochemical and Hazard Data Summary

| Property | Value | Source |

| CAS Number | 7383-63-3 | [2] |

| Molecular Formula | C₉H₁₀O₂S | [1][2][4] |

| Molecular Weight | 182.24 g/mol | [2] |

| Appearance | Colorless liquid | [3][4] |

| Boiling Point | ~248 °C | [1][3] |

| Density | ~1.166 g/cm³ | [1][3] |

| Vapor Pressure | 0.00272 mmHg at 25°C | [3] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (ethanol, ether) | [3][6] |

A Proactive Safety Framework: The Hierarchy of Controls

Effective laboratory safety is not merely about personal protective equipment (PPE). It is a systematic approach to risk mitigation. The hierarchy of controls prioritizes the most effective measures first. Applying this framework is crucial for handling benzyl mercaptoacetate.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: The most effective controls. In research and development, this may not be feasible if benzyl mercaptoacetate is required for a specific synthesis. However, a risk assessment should always begin by asking if its use is essential or if a less hazardous reagent could achieve the same outcome.

-

Engineering Controls: This is the primary method for controlling the inhalation hazard. All handling of benzyl mercaptoacetate must be performed inside a certified chemical fume hood to capture vapors and mists at the source.[6][7] A readily accessible safety shower and eyewash station are mandatory in any area where this chemical is used.[7]

-

Administrative Controls: These are workplace procedures that reduce exposure. This includes developing detailed Standard Operating Procedures (SOPs), providing documented training on the specific hazards of benzyl mercaptoacetate, restricting access to authorized personnel, and ensuring clear and proper labeling of all containers.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, but it protects the user from exposure.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[3][8]

-

Skin Protection: A flame-resistant lab coat and a full-body chemical-resistant suit should be worn.[8] Chemical-resistant gloves (nitrile is a common choice, but consult the manufacturer's compatibility chart) are essential.[9] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[8]

-

Respiratory Protection: When engineering controls are not sufficient, or during a large spill cleanup, appropriate respiratory protection is necessary.[8] This should be determined by a qualified safety professional.

-

Standard Operating Protocol for Handling

This protocol outlines a self-validating workflow for safely handling benzyl mercaptoacetate.

Caption: A sequential workflow for the safe handling of benzyl mercaptoacetate.

Pre-Handling Checks

-

Verify Fume Hood: Confirm that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.

-

Assemble PPE: Gather all necessary PPE. Inspect gloves for any signs of degradation or punctures.

-

Locate Safety Equipment: Mentally note the locations of the nearest eyewash station, safety shower, and fire extinguisher.

-

Prepare Spill Kit: Ensure a spill kit with absorbent materials suitable for organic chemicals is readily accessible.[10]

Handling Procedure

-

Work Area Setup: Before introducing the chemical, line the work surface inside the fume hood with disposable absorbent pads to contain minor drips.

-

Chemical Transfer: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel or pipette for transfers between containers.

-

Post-Transfer: Immediately and securely cap the source container.[6]

-

Cleanup: Once the task is complete, wipe down the work surface. Dispose of any contaminated absorbent pads and disposable labware as hazardous waste.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

-

Keep segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6]

-

Do not store near sources of ignition.[8]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate action is critical. In all cases of exposure, seek prompt medical attention.[11]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, begin artificial respiration.[12] Seek immediate medical attention.[1][13]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][13] Do not delay in seeking medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure complete rinsing.[1][6] Remove contact lenses if it is safe to do so.[1] Get immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting.[11][13] Have the conscious person rinse their mouth with water and drink one or two glasses of water to dilute the chemical.[11][13] Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[1][13]

Spill Response Protocol

The response to a spill depends on its scale and location.

Caption: A decision tree for responding to a benzyl mercaptoacetate spill.

For a small, contained spill (e.g., inside a fume hood):

-

Alert personnel in the immediate area.

-

Ensure you are wearing appropriate PPE.

-

Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[6][14]

-